molecular formula C8H18ClNO B2899900 3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride CAS No. 2470441-10-0

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride

Cat. No.: B2899900
CAS No.: 2470441-10-0
M. Wt: 179.69
InChI Key: RPGCPADHQUNQSE-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the methoxymethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites on the molecule. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

    2,2-Dimethylpyrrolidine: Similar to the target compound but lacks the methoxymethyl group.

    3-(Methoxymethyl)pyrrolidine: Lacks the 2,2-dimethyl substitution.

Uniqueness

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride is unique due to the presence of both the methoxymethyl group and the 2,2-dimethyl substitution. These structural features enhance its reactivity and solubility, making it a valuable intermediate in various chemical and biological applications .

Properties

IUPAC Name

3-(methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)7(6-10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGCPADHQUNQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)COC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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